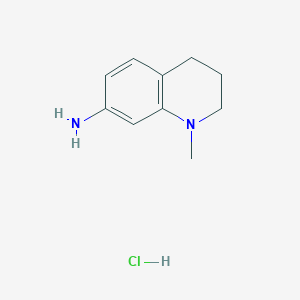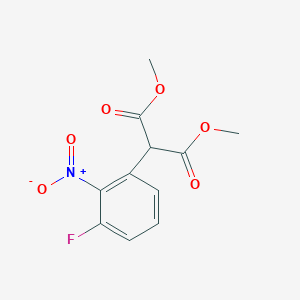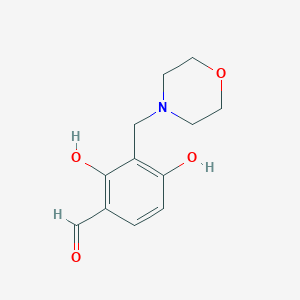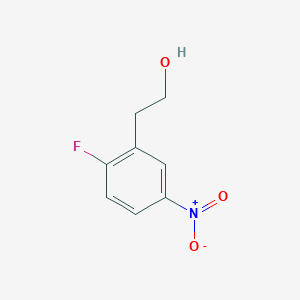
4-ブロモ-1H-インドール-6-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1H-indol-6-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position and an amine group at the 6th position on the indole ring. It appears as a white crystalline solid and is stable under normal conditions but may decompose when heated .
科学的研究の応用
4-Bromo-1H-indol-6-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and indole derivatives.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
4-Bromo-6-aminoindole, also known as 4-bromo-1H-indol-6-amine, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology . They are important types of molecules and natural products that bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes
Biochemical Pathways
Indole derivatives, including 4-Bromo-6-aminoindole, are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 4-Bromo-6-aminoindole may have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
4-Bromo-1H-indol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 4-Bromo-1H-indol-6-amine, have been shown to bind with high affinity to multiple receptors, influencing various biochemical pathways . The interactions between 4-Bromo-1H-indol-6-amine and these biomolecules can lead to significant changes in their activity, stability, and function.
Cellular Effects
4-Bromo-1H-indol-6-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . The impact of 4-Bromo-1H-indol-6-amine on these cellular processes can lead to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-1H-indol-6-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives, including 4-Bromo-1H-indol-6-amine, can bind to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes . These interactions can result in the inhibition or activation of key enzymes, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1H-indol-6-amine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites can have different biological activities, potentially contributing to the observed temporal effects of 4-Bromo-1H-indol-6-amine in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 4-Bromo-1H-indol-6-amine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the biological activity of 4-Bromo-1H-indol-6-amine changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
4-Bromo-1H-indol-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other modified metabolites . These metabolic transformations can affect the biological activity and toxicity of 4-Bromo-1H-indol-6-amine, influencing its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 4-Bromo-1H-indol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be actively transported across cell membranes, accumulating in specific cellular compartments . The localization and accumulation of 4-Bromo-1H-indol-6-amine can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
The subcellular localization of 4-Bromo-1H-indol-6-amine can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Bromo-1H-indol-6-amine within cells can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indol-6-amine typically involves the bromination of 1H-indole followed by amination. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene. This intermediate is then subjected to the Bartoli reaction using isopropenylmagnesium bromide, resulting in 7-bromo-4-(bromomethyl)-2-methylindole .
Industrial Production Methods: Industrial production methods for 4-bromo-1H-indol-6-amine often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
化学反応の分析
Types of Reactions: 4-Bromo-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products: The major products formed from these reactions include various substituted indoles and amine derivatives, which have significant applications in pharmaceuticals and organic synthesis .
類似化合物との比較
4-Bromoindole: Similar structure but lacks the amine group at the 6th position.
6-Bromo-1H-indole: Bromine atom at the 6th position instead of the 4th.
1H-Indole-6-amine: Lacks the bromine atom at the 4th position.
Uniqueness: 4-Bromo-1H-indol-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
4-bromo-1H-indol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFXXSXTSLTPRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646091 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375369-03-2 |
Source


|
| Record name | 4-Bromo-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B1326294.png)


![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)








![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride](/img/structure/B1326316.png)
